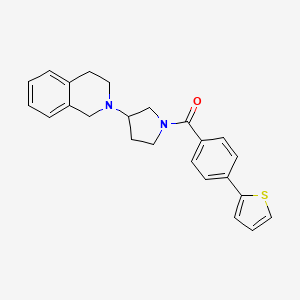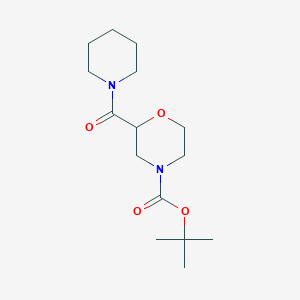
Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate, commonly known as TBPMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a member of the morpholine family, which is known for its diverse biological activities. TBPMC has been extensively studied for its potential applications in the field of drug discovery and development.
Scientific Research Applications
TBPMC has been studied extensively for its potential applications in drug discovery and development. It has been shown to have potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. TBPMC has also been studied for its potential as an anti-inflammatory agent, with promising results. Additionally, TBPMC has been shown to have antimicrobial activity against several strains of bacteria and fungi.
Mechanism of Action
The mechanism of action of TBPMC is not fully understood, but it is thought to involve the inhibition of specific enzymes or proteins involved in cell growth and proliferation. TBPMC has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. Additionally, TBPMC has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
TBPMC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. Additionally, TBPMC has been shown to have antimicrobial activity against several strains of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of TBPMC is its potent anticancer activity against several cancer cell lines. Additionally, TBPMC has been shown to have anti-inflammatory and antimicrobial activity, which may have potential applications in the treatment of other diseases. However, one limitation of TBPMC is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on TBPMC. One area of interest is the development of more soluble analogs of TBPMC that may be more suitable for use in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of TBPMC and its potential applications in the treatment of various diseases. Finally, the development of more potent and selective analogs of TBPMC may have important implications for drug discovery and development.
Synthesis Methods
The synthesis of TBPMC involves the reaction of 2-(piperidine-1-carbonyl)morpholine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of TBPMC as a white solid with a high yield. The synthesis of TBPMC has been reported in several scientific publications, and the compound is readily available for research purposes.
properties
IUPAC Name |
tert-butyl 2-(piperidine-1-carbonyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-9-10-20-12(11-17)13(18)16-7-5-4-6-8-16/h12H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVLGMGGPRNRPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391552.png)
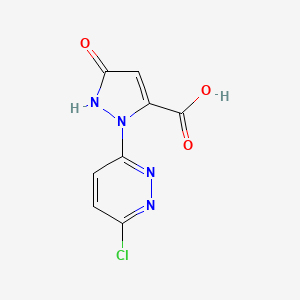

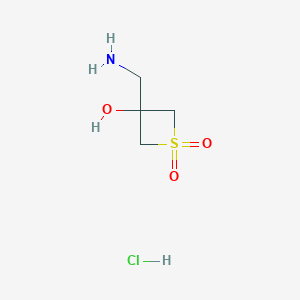
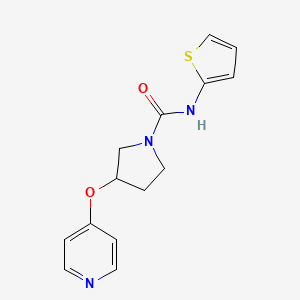
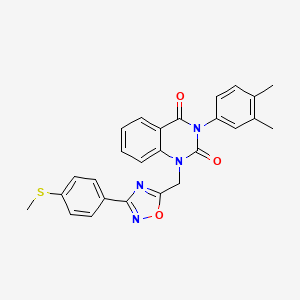
![2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2391559.png)
![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/no-structure.png)

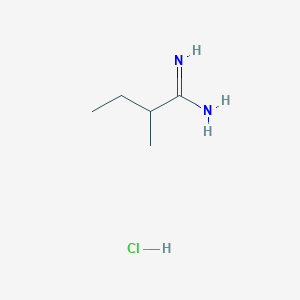
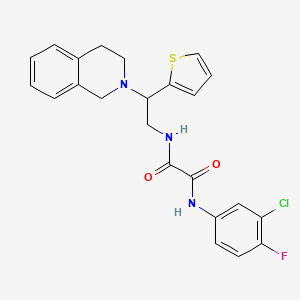
![N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2391567.png)
